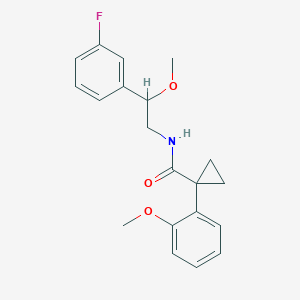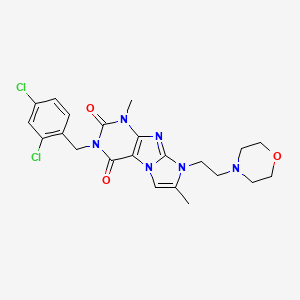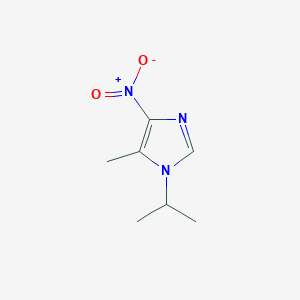![molecular formula C18H18N2O B2937566 N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1155989-10-8](/img/structure/B2937566.png)
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.
作用機序
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ by N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has been shown to have a number of biochemical and physiological effects on the body. These include:
- Increased fatty acid oxidation in skeletal muscle and adipose tissue
- Increased glucose uptake in skeletal muscle
- Increased mitochondrial biogenesis in skeletal muscle and adipose tissue
- Reduced inflammation in adipose tissue
- Improved insulin sensitivity
- Reduced triglyceride levels in the liver
- Reduced LDL cholesterol levels
- Increased HDL cholesterol levels
実験室実験の利点と制限
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on metabolism and cardiovascular function. However, there are also some limitations to its use. It has been shown to have some off-target effects on other nuclear receptors, and its long-term safety has not been fully established.
将来の方向性
There are a number of future directions for research on N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide. These include:
- Further investigation of its potential therapeutic uses in metabolic and cardiovascular diseases
- Development of more selective PPARδ agonists with fewer off-target effects
- Investigation of its effects on other tissues and organs, such as the brain and immune system
- Investigation of its long-term safety and potential side effects
- Development of new methods for synthesizing and purifying the compound.
合成法
The synthesis of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide involves the reaction of 4-(propan-2-yl)aniline with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in animal models of metabolic disorders such as diabetes and obesity. It has also been investigated for its potential use in the treatment of cardiovascular diseases such as atherosclerosis and heart failure.
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)13-7-9-14(10-8-13)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCOSWVDMMWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)

![7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2937489.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)
![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)
![Bicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2937501.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2937504.png)
